ヒューマニン

説明

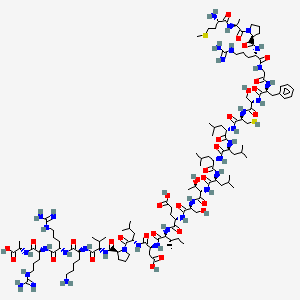

Humanin is a small peptide consisting of 24 amino acids. It was first discovered in 2001 in the brain of a patient with Alzheimer’s disease. Humanin is encoded by the mitochondrial genome and is known for its cytoprotective properties, particularly in response to stressors such as oxidative stress, ischemia, and starvation . It has been identified in various tissues, including the brain, heart, liver, and skeletal muscle .

科学的研究の応用

Humanin has a wide range of scientific research applications, including:

Neuroprotection: Humanin has been shown to protect neuronal cells from apoptosis induced by Alzheimer’s disease-related insults.

Cardioprotection: It has cardioprotective effects, reducing myocardial ischemia and reperfusion injury.

Metabolic Regulation: Humanin improves insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Cancer Research: Humanin analogs have been studied for their role in reducing chemoresistance in glioblastoma cells.

作用機序

ヒューマニンは、いくつかの分子標的と経路を通じてその効果を発揮します。

細胞内機構: ヒューマニンは、Bcl2関連Xタンパク質、Bim、およびtBidに結合し、カスパーゼ活性を阻害し、アポトーシスを防ぎます.

細胞外機構: ヒューマニンは、Gタンパク質共役ホルミルペプチド受容体様1と相互作用し、アポトーシスシグナル調節キナーゼおよびc-Jun N末端キナーゼシグナル伝達経路を仲介します.

インスリン感受性: ヒューマニンは視床下部のSTAT-3シグナル伝達を活性化し、インスリン感受性とグルコース代謝を改善します.

6. 類似の化合物との比較

ヒューマニンは、小さなヒューマニン様ペプチド(SHLP)を含むミトコンドリア由来ペプチドファミリーに属します。 これらのペプチドは、ヒューマニンと配列相同性を共有し、ヒューマニンと重複する機能を持っています 。 類似の化合物には以下が含まれます。

SHLP1-6: これらのペプチドは、細胞生存率やインスリン感受性の調節など、ヒューマニンとは異なるが重複する機能を持っています.

MOTS-c: 代謝恒常性を調節し、抗炎症特性を持つ、別のミトコンドリア由来ペプチド.

ヒューマニンは、さまざまな組織における幅広い保護効果と、神経変性疾患、心臓血管疾患、糖尿病、およびがんにおける潜在的な治療用途により、ユニークです .

生化学分析

Biochemical Properties

Humanin shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length . It mediates mitochondrial status and cell survival by acting via an intracellular mechanism, or as a secreted factor via extracellular signals .

Cellular Effects

Humanin plays a role in neuronal disorders such as Alzheimer’s disease, as well as in diabetes mellitus, infertility, and cardiac diseases . It also regulates various cell types and tissues, such as cardiovascular tissue, skeletal muscle, and testis .

Molecular Mechanism

Intracellularly, Humanin binds Bcl2-associated X protein (BAX), Bim and tBid, and IGFBP3 to inhibit caspase activity and cell apoptosis . When released from cells as a secreted peptide, Humanin interacts with G protein-coupled formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signalling pathways .

Dosage Effects in Animal Models

The effects of Humanin vary with different dosages in animal models

準備方法

合成経路と反応条件: ヒューマニンは、ペプチドの製造に一般的に使用される固相ペプチド合成を使用して合成することができます。 これには、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することが含まれます。 このプロセスには、脱保護およびカップリング工程が含まれ、通常はN,N'-ジイソプロピルカルボジイミドとヒドロキシベンゾトリアゾールなどの試薬を使用します .

工業生産方法: ヒューマニンの工業生産には、大規模な固相ペプチド合成を行い、その後、高速液体クロマトグラフィーを使用して精製することが含まれます。 精製されたペプチドはその後凍結乾燥され、安定な粉末形態が得られます .

化学反応の分析

反応の種類: ヒューマニンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒューマニンは反応性酸素種によって酸化され、システイン残基間にジスルフィド結合が形成されます。

還元: ヒューマニン中のジスルフィド結合の還元は、ジチオスレイトールなどの還元剤を使用して達成できます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の反応性酸素種。

還元: ジチオスレイトールまたはβ-メルカプトエタノール。

形成される主要な生成物:

酸化: ジスルフィド結合したヒューマニン。

還元: 遊離チオール基を持つ還元されたヒューマニン。

4. 科学研究への応用

ヒューマニンは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

Humanin belongs to a family of mitochondrial-derived peptides, including small humanin-like peptides (SHLPs). These peptides share sequence homology and have overlapping functions with humanin . Similar compounds include:

Humanin is unique due to its broad range of protective effects across various tissues and its potential therapeutic applications in neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer .

特性

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。